2-(4-Morpholinyl)propanohydrazide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

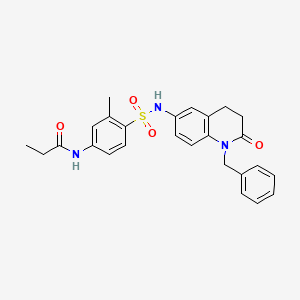

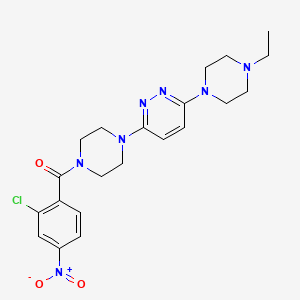

2-(4-Morpholinyl)propanohydrazide dihydrochloride is a chemical compound with the molecular formula C7H16ClN3O2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of 2-(4-Morpholinyl)propanohydrazide dihydrochloride consists of a morpholine ring attached to a propanohydrazide group . The molecular weight of this compound is 209.67 .Physical And Chemical Properties Analysis

2-(4-Morpholinyl)propanohydrazide dihydrochloride is a solid substance at room temperature . It has a molecular weight of 209.67 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Synthesis and Characterization

1,3,4-Oxadiazole Derivatives : A study by Somashekhar and Kotnal (2019) focused on synthesizing a series of derivatives starting from morpholine, aiming to develop novel biologically active compounds. These derivatives were explored for their anti-inflammatory properties through both in vitro and in vivo methods. The synthesized compounds were characterized by FT-IR, proton NMR, and mass spectral studies (Somashekhar & Kotnal, 2019).

New Morpholine Derivative : AlKaissi, Khammas, and التميمي (2015) prepared a new series of morpholine derivatives with potential antimicrobial activity. This study highlighted the synthesis process and biological activity testing against various microorganisms (AlKaissi, Khammas, & التميمي, 2015).

Morpholine Hydrochloride Synthesis : Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, detailing a synthetic route with advantages such as easy operation, short reaction time, and high yield. This work contributes to the methodology of synthesizing morpholine derivatives (Tan Bin, 2011).

Biological Activity Studies

Corrosion Inhibitor : Gaber (2021) investigated 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide as a corrosion inhibitor for steel in acidic conditions. The study provided insights into the compound's effectiveness and mechanism of action, including adsorption characteristics and protective layer formation on metal surfaces (Gaber, 2021).

Antioxidant Activity : Research by Nurkenov et al. (2018) explored the antioxidant activity of morpholine derivatives. The study utilized cathode voltammetry to estimate the antioxidant activity of samples, offering a novel approach to understanding the antioxidant properties of these compounds (Nurkenov et al., 2018).

Antimicrobial Agents : Sahin et al. (2012) designed and synthesized new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents. This study demonstrated the potential of these derivatives in combating microbial infections, highlighting the importance of morpholine derivatives in the development of new antimicrobial compounds (Sahin et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

2-morpholin-4-ylpropanehydrazide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.2ClH/c1-6(7(11)9-8)10-2-4-12-5-3-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPAHZIMQDRFIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)N1CCOCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Morpholinyl)propanohydrazide dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)

![2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)

![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)

![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)